molecular formula C12H10Cl2N2O4 B2445775 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1024861-10-6

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2445775
CAS No.: 1024861-10-6
M. Wt: 317.12
InChI Key: GVWGTZFUGNEEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,4-dichloroaniline with a diazonium salt, followed by coupling with a dioxane-dione derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the dichlorophenyl ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,4-Dichlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-((3,4-Dichlorophenyl)azo)-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group allows for versatile chemical modifications, while the dichlorophenyl ring enhances its stability and reactivity .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWGTZFUGNEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.